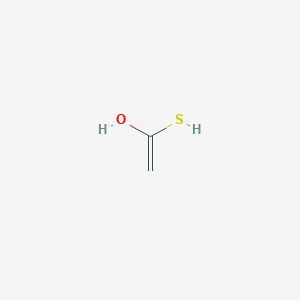

1-Sulfanylethen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129278-04-2 |

|---|---|

Molecular Formula |

C2H4OS |

Molecular Weight |

76.12 g/mol |

IUPAC Name |

1-sulfanylethenol |

InChI |

InChI=1S/C2H4OS/c1-2(3)4/h3-4H,1H2 |

InChI Key |

UTDYWWXJGRYPOG-UHFFFAOYSA-N |

Canonical SMILES |

C=C(O)S |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Sulfanylethen 1 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic States

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-sulfanylethen-1-ol and its related tautomers. These methods model the molecule at the electronic level, allowing for the prediction of its geometry, vibrational modes, and electronic characteristics without the need for empirical data.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the tautomeric system of thioacetic acid, which includes this compound, density functional theory (DFT) is a commonly employed method. Specifically, the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) is used to perform these calculations. dergipark.org.trdergipark.org.trresearchgate.net

Theoretical conformational analyses have been performed on the more stable tautomers of this compound: the thiol form (CH₃C(=O)SH) and the thione form (CH₃C(=S)OH). dergipark.org.tr For each of these, different conformers, such as syn and anti forms arising from rotation around single bonds, are considered. Calculations have shown that for the thiol form, the syn conformer is more stable than the anti conformer by approximately 6.7 kJ/mol. dergipark.org.trresearchgate.net Similarly, the syn conformer of the thione form is found to be more stable than its anti counterpart by about 27 kJ/mol. dergipark.org.trresearchgate.net The potential energy surface (PES) can be scanned by systematically changing key dihedral angles to map out the conformational landscape and identify all stable conformers and the energy barriers that separate them.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectrum (Infrared and Raman). researchgate.net These predicted spectra are invaluable for interpreting experimental data and identifying specific tautomers and conformers.

For the thioacetic acid system, DFT calculations can predict the characteristic vibrational frequencies for each tautomer. dergipark.org.trdergipark.org.tr For instance, the thiol form would exhibit a strong absorption band for the carbonyl (C=O) stretch and another for the S-H stretch. The thione form would be characterized by C=S and O-H stretching vibrations. The this compound tautomer would uniquely show vibrational modes for O-H, S-H, and C=C bonds. Comparing the computed spectra of all possible isomers with experimental results allows for their unambiguous identification.

Understanding the electronic structure is key to predicting a molecule's reactivity. Analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are standard practice. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ull.es

Furthermore, population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to calculate the distribution of electronic charge on each atom. semanticscholar.org This information reveals the polarity of bonds and identifies the most electron-rich and electron-deficient sites in the molecule, which are crucial for understanding intermolecular interactions and reaction mechanisms. For the tautomers of thioacetic acid, these calculations can quantify how the charge distribution shifts with the movement of the proton between oxygen, sulfur, and carbon atoms.

To gain a more quantitative understanding of reactivity, various indices derived from DFT are calculated. Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and the Fukui function. The Fukui function is a particularly powerful tool that identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. semanticscholar.org By analyzing the Fukui functions for this compound and its tautomers, one can predict the most reactive sites for various chemical reactions, providing insight into their potential chemical transformations.

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

Ab Initio and Density Functional Theory (DFT) Approaches for Energetics

A primary goal of computational studies on tautomeric systems is to determine the relative energies of the different isomers to predict their equilibrium populations. High-level ab initio and DFT methods are used to calculate these energetics with high accuracy.

The tautomerism of thioacetic acid involves the interconversion between its thiol form (CH₃C(=O)SH), its thione form (CH₃C(=S)OH), and its enol-thiol form (this compound, HS-C(OH)=CH₂). Computational studies consistently show that for simple carbonyl compounds, the keto form is significantly more stable than the enol form. researchgate.net A similar principle applies here, where the thiol and thione forms are expected to be much more stable than the this compound form.

| Tautomer | Conformer | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Thiol [CH₃C(=O)SH] | Syn | 0.0 (Reference) | B3LYP/6-311++G(d,p) |

| Thiol [CH₃C(=O)SH] | Anti | 6.7 | B3LYP/6-311++G(d,p) |

| Thione [CH₃C(=S)OH] | Syn | - | B3LYP/6-311++G(d,p) |

| Thione [CH₃C(=S)OH] | Anti | 27.0 (relative to Syn-Thione) | B3LYP/6-311++G(d,p) |

Table Notes: The relative energies are based on data from theoretical conformational studies. dergipark.org.trresearchgate.net A direct, consistent energy comparison between the most stable thiol and thione forms from the provided search results is not available, hence the '-' entry. The energy for the Anti-Thione is relative to its own Syn conformer.

Activation Energies for Intramolecular Rearrangements

The intramolecular rearrangement of this compound, a member of the thioenol family, is a subject of significant computational interest. The primary rearrangement is the tautomerization to its more stable thioketo isomer, thioacetaldehyde (B13765720). This process involves an intramolecular proton transfer.

Theoretical studies, often employing ab initio and density functional theory (DFT) methods, have been conducted on related systems to determine the energy barriers associated with these transformations. For instance, in the tautomerism of β-thioxoketones, the interconversion between the enol and enethiol tautomers proceeds through a transition state. Calculations show that the energy barrier for the enethiol → enol conversion is lower than the reverse process, indicating the enol form is more stable. uobasrah.edu.iq

A comprehensive analysis of the [C2SH4] potential energy surface reveals the activation barriers for the interconversion of its isomers, including vinyl thiol (a structural isomer of this compound), thioacetaldehyde, and the cyclic thiirane (B1199164). chemrxiv.orgacs.orgresearchgate.net The conversion of thiirane to vinyl thiol, for example, involves a substantial energy barrier, explaining why this reaction is typically only observed at high temperatures. chemrxiv.orgacs.orgresearchgate.net Conversely, the barrier for the ring-closure of thione S-methylide to thiirane is significantly lower than the reverse reaction. chemrxiv.orgacs.orgresearchgate.net

The activation energy for the 1,3-intramolecular H-transfer in a related thioformic acid system (S=C(H)OH ⇌ HS-C(H)=O) was calculated to be 31.3 kcal/mol using the B3LYP/6-311G(d,p) level of theory. smu.edu For the tautomerism in certain 1,2,4-triazole (B32235) derivatives, a very high tautomeric energy barrier is found for the thione-thiol conversion, making the process quite unfavorable in both gas and solution phases. researchgate.net

| Rearrangement Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thione S-methylide → Thiirane | Not Specified | 17.6 | chemrxiv.orgacs.orgresearchgate.net |

| Thiirane → Thione S-methylide | Not Specified | 52.2 | chemrxiv.orgacs.orgresearchgate.net |

| Thiirane → Vinyl Thiol | Not Specified | Large Barrier | chemrxiv.orgacs.orgresearchgate.net |

| S=C(H)OH → HS-C(H)=O | B3LYP/6-311G(d,p) | 31.3 | smu.edu |

| Thione → Thiol Tautomerism (1,2,4-triazole derivative) | B3LYP/6-311++G(d,p) | Very High | researchgate.net |

Solvent Effects on Molecular Properties using Implicit and Explicit Solvation Models

Solvent effects play a crucial role in the stability and reactivity of tautomeric systems like this compound. Computational chemistry utilizes both implicit and explicit solvation models to investigate these effects. numberanalytics.com Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to calculate molecular energies, structures, and properties in solution. numberanalytics.comfaccts.de

Studies on thione-thiol tautomerism in various compounds have demonstrated that the presence of a solvent can significantly influence the equilibrium. researchgate.net For the tautomerism of a 1,2,4-triazole derivative, calculations using the PCM approximation showed that while the thione-enol tautomer remains the most stable in both the gas phase and in solvents like chloroform, methanol (B129727), and water, the direct solvent effect is sizable and increases with the polarity of the solvent. researchgate.net Even though solvent molecules can lower the proton transfer barrier, the reduction may not be sufficient for the reaction to occur readily. researchgate.net

In a systematic study of H-phosphonates, a logarithmic relationship was discovered between the relative stability of tautomers and the relative permittivity of the solvent. mdpi.com The pentavalent P(V) form was found to be more stable in solvents with higher relative permittivity. mdpi.com This highlights that solvent polarity can dictate the position of the tautomeric equilibrium. The choice of solvent can also have a dramatic effect on the stereoselectivity of related rearrangement reactions. libretexts.org

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially for specific interactions like hydrogen bonding. For instance, solvent-assisted mechanisms, where a solvent molecule (e.g., water) acts as a bridge for proton transfer, can significantly lower activation energies compared to the uncatalyzed intramolecular process. researchgate.net

Computational Reaction Mechanism Elucidation

Computational methods are indispensable tools for elucidating the complex reaction mechanisms involving this compound and its isomers. nih.gov These theoretical studies provide detailed insights into transition states, potential energy surfaces, and the kinetic and thermodynamic factors governing the reactions. numberanalytics.com

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy structure along the reaction coordinate between reactants and products. libretexts.org For the intramolecular tautomerism of thioenols, the transition state involves the partial breaking and forming of bonds during the proton transfer. In the tautomerism of β-thioxoketones, the transition states are characterized by higher energies compared to both the enol and enethiol tautomers. uobasrah.edu.iq The geometry of the transition state for the proton transfer in enolic thiomalonaldehyde has been characterized at the B3LYP/6-311++G(d,p) level of theory. uobasrah.edu.iq

Computational studies on the [C2SH4] potential energy surface have identified and characterized the transition states that connect the various isomers. chemrxiv.orgacs.orgresearchgate.net For example, the geometry of the transition state linking the thione S-methylide isomer to thiirane was found to be well-described by the B2PLYP-D3 density functional. chemrxiv.org Characterizing these transition states is essential for understanding the reaction pathways and calculating the activation energies that determine reaction rates.

A potential energy surface (PES) provides a comprehensive landscape of a chemical system's energy as a function of its atomic coordinates. libretexts.org Mapping the PES is fundamental to understanding all possible isomerization and fragmentation pathways.

Detailed computational studies have been performed on the [C2SH4] PES, which includes the isomers vinyl thiol (this compound), thioacetaldehyde, thiirane, and thione S-methylide. chemrxiv.orgacs.orgresearchgate.net These studies, employing methods ranging from DFT to high-level CCSD(T) and multireference CASSCF/CASPT2 procedures, have mapped the intricate network of reactions connecting these species. chemrxiv.orgacs.org The PES reveals that the conversion of thiirane to vinyl thiol involves a high energy barrier, while fragmentation pathways of thiirane to species like H2S and acetylene, or S and ethylene, proceed via intermediates with energies lower than the isomerization transition state. chemrxiv.orgacs.orgresearchgate.net This explains the experimental observation that fragmentation is often preferred over isomerization at lower temperatures. chemrxiv.orgacs.org

The exploration of the potential energy surface allows for the determination of the kinetic (activation barriers) and thermodynamic (relative energies of isomers) parameters that govern reaction outcomes.

For the tautomerism of many thione/thiol systems, the thione form is thermodynamically more stable than the thiol (or enethiol) form. researchgate.net DFT calculations on a triazole derivative showed the thione tautomer to be more stable than the thiol form by about 13 kcal/mol in the gas phase. researchgate.net Similarly, in β-thioxoketones, the enol tautomer is calculated to be more stable than the enethiol tautomer. uobasrah.edu.iq

Kinetic factors, determined by the height of activation barriers, dictate the feasibility of a given pathway. The large activation barrier for the conversion of thiirane to vinyl thiol indicates a kinetically disfavored process at low temperatures. chemrxiv.orgacs.orgresearchgate.net In contrast, the relatively low barrier for the Smiles rearrangement can be further reduced through catalysis, demonstrating how kinetics can be manipulated. numberanalytics.comorganic-chemistry.org The interplay between thermodynamics and kinetics is crucial; a thermodynamically favorable product may not be formed if the kinetic barrier to its formation is prohibitively high. Computational analysis reveals that for the [C2SH4] system, fragmentation reactions are kinetically preferred over the isomerization of thiirane to vinyl thiol at moderate temperatures. chemrxiv.orgacs.orgresearchgate.net

| Compound System | More Stable Form | Energy Difference (kcal/mol) | Phase | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Derivative | Thione | ~13 | Gas | researchgate.net |

| β-Thioxoketones | Enol | Varies | Gas | uobasrah.edu.iq |

| Thioformic Acid | HSC(H)=O | 1.4 | Gas | smu.edu |

Tautomerism and Isomerization Pathways of 1 Sulfanylethen 1 Ol

Thioenol-Thioaldehyde/Thioketone Tautomeric Equilibrium

The phenomenon of tautomerism, the ready interconversion of structural isomers, is central to the chemistry of 1-sulfanylethen-1-ol. tgc.ac.inwikipedia.org This compound exists in a dynamic equilibrium between its thioenol form and its corresponding thioaldehyde tautomer, thioacetaldehyde (B13765720). This equilibrium is a specific example of the broader class of thione-thiol tautomerism. researchgate.net

Thiocarbonyl compounds that possess an alpha-hydrogen have a greater propensity to tautomerize compared to their carbonyl counterparts, a fact attributed to the lower stability of the thiocarbonyl (C=S) group relative to the carbonyl (C=O) group. cas.cz Theoretical calculations based on bond energies suggest that while carbonyl compounds are significantly more stable than their enol forms, thiocarbonyl derivatives have a much smaller energy difference compared to their thioenol tautomers. cas.cz

Experimental and Theoretical Evidence for Tautomeric Forms

Both experimental and theoretical studies provide evidence for the existence of thioenol and thioaldehyde tautomers. Mass spectrometry has proven to be a valuable tool for identifying and studying tautomers in the gas phase, as it allows for the analysis of unimolecular processes without the influence of solvents or intermolecular interactions. tsijournals.comresearchgate.net Studies on related thioaldehydes have demonstrated that specific fragmentation patterns in mass spectra can be assigned to the distinct keto and enol tautomers. nih.gov

The following table summarizes the calculated relative stabilities of thioaldehyde and thioenol forms using different theoretical methods.

| Computational Method | Basis Set | ΔH (kcal/mol) (Thioaldehyde - Thioenol) | Reference |

| HF | 6-31G(d,p) | Lower than B3LYP/MP2 | cas.cz |

| MP2 | 6-31G(d,p) | Higher than B3LYP/HF | cas.cz |

| B3LYP | 6-31G(d,p) | - | cas.cz |

| CCSD(T) | 6-311G(3d,3p) | 2.9 | cas.cz |

Influence of pH and Solvent Polarity on Tautomeric Ratios

The position of the thioenol-thioaldehyde equilibrium is sensitive to environmental factors, particularly solvent polarity. scirp.org In general, polar solvents tend to shift the equilibrium toward the more polar thione (or thioaldehyde) form. grafiati.com This is because the polar solvent molecules can better solvate and stabilize the more polar tautomer. Conversely, in nonpolar solvents, the less polar thioenol form is often favored. grafiati.com

Theoretical studies using the polarizable continuum model (PCM) to simulate solvent effects confirm that increasing solvent polarity has a sizable impact on the tautomerism, generally favoring the thioaldehyde form. researchgate.net While solvent presence lowers the proton transfer barrier, it is often not enough to make the reaction facile on its own. researchgate.net

The pH of the solution also plays a crucial role. Tautomerization can be catalyzed by both acids and bases. libretexts.org

Base-catalyzed mechanism: A base removes the proton from the thiol group of this compound, forming a thioenolate anion. This anion is a resonance-stabilized intermediate. Subsequent protonation of the anion at the α-carbon position yields the thioacetaldehyde.

Acid-catalyzed mechanism: The α-carbon of the thioenol is protonated by an acid catalyst. The resulting intermediate is then deprotonated at the sulfur atom to form the thioaldehyde.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions, especially hydrogen bonding, play a significant role in the tautomeric equilibrium. grafiati.com The thioenol form can act as a hydrogen bond donor through its S-H group and as an acceptor through the lone pairs on the sulfur atom. The thioaldehyde form can only act as a hydrogen bond acceptor at the sulfur atom.

In solution, solvent molecules can form hydrogen bonds with both tautomers. Polar protic solvents like water or methanol (B129727) can stabilize the thioaldehyde form through hydrogen bonding to the sulfur atom. researchgate.net Self-association, where molecules of the same compound form hydrogen-bonded dimers or larger aggregates, can also shift the equilibrium. For related mercapto compounds, self-association in solution has been observed to favor the thione form. grafiati.com Theoretical analyses have been used to quantify the strength of various intermolecular hydrogen bonds that can form in these systems. researchgate.net

Structural Isomerization and Rearrangement Studies

Beyond tautomerism, this compound and related thioenols can undergo other types of structural changes.

Vinylic Rearrangements

Vinylic rearrangements in compounds related to this compound, such as allyl vinyl sulfides, are well-documented. The thio-Claisen rearrangement is a nih.govnih.gov sigmatropic rearrangement that occurs more readily for sulfur-containing compounds than their oxygen analogs. sethanandramjaipuriacollege.in This increased reactivity is attributed to the relative weakness of the C-S bond compared to the C-O bond. sethanandramjaipuriacollege.in

While direct studies on vinylic rearrangements of this compound are not prevalent, the general principles of vinylic cation chemistry are relevant. Rearrangements in vinylic cations, which could theoretically be formed from this compound under certain conditions, are generally unfavorable. stackexchange.com For a rearrangement to occur, such as a hydride shift from an adjacent sp3 carbon, the migrating group's bonding orbital must align with the empty p-orbital of the vinylic cation. Even if this leads to a seemingly more stable allylic cation, the resulting empty p-orbital is orthogonal to the π-system of the double bond, preventing resonance stabilization. This high activation energy makes such rearrangements uncommon. stackexchange.com

Stereochemical Considerations for Enol Forms

The double bond in the enol form of this compound introduces the possibility of stereoisomerism. Specifically, due to the presence of different substituents on each carbon of the double bond, E/Z isomerism can occur. pressbooks.pub The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.publibretexts.org

For this compound, the substituents on the double bond are:

On C1: a hydroxyl group (-OH) and a sulfanyl (B85325) group (-SH).

On C2: two hydrogen atoms (-H).

However, since the two substituents on C2 are identical (both hydrogen), E/Z isomerism is not possible for this compound itself.

If we consider a substituted derivative, for instance, 1-sulfanylprop-1-en-1-ol, where one of the hydrogens on C2 is replaced by a methyl group (-CH3), then E/Z isomerism becomes relevant.

Let's analyze the priorities for this hypothetical derivative, 1-sulfanylprop-1-en-1-ol :

On C1: The hydroxyl group (-OH) has a higher priority than the sulfanyl group (-SH) because oxygen has a higher atomic number than sulfur.

On C2: The methyl group (-CH3) has a higher priority than the hydrogen atom (-H).

Based on these priorities:

The Z-isomer would have the higher priority groups (-OH and -CH3) on the same side of the double bond. pressbooks.pub

The E-isomer would have the higher priority groups on opposite sides of the double bond. pressbooks.pub

The interconversion between E and Z isomers does not happen spontaneously due to the restricted rotation around the carbon-carbon double bond and requires a significant energy input, often in the form of heat or light, to break the pi bond. masterorganicchemistry.com

| Isomer | Configuration of Higher Priority Groups |

| Z-isomer | On the same side of the C=C double bond. |

| E-isomer | On opposite sides of the C=C double bond. |

This table illustrates the principles of E/Z isomerism as applied to a substituted derivative of this compound.

Synthetic Methodologies for 1 Sulfanylethen 1 Ol and Its Derivates

Development of Novel Synthetic Routes to Unstable Thioenols

The transient nature of simple thioenols necessitates specialized synthetic strategies that can generate these species under conditions that permit their observation or subsequent reaction. thieme.de Research has focused on creating these molecules through carefully controlled reactions, often at very low temperatures. pharmtech.com

Elimination and addition reactions are foundational strategies for constructing the carbon-carbon double bond of the thioenol moiety. libretexts.org

Elimination Reactions : Dehydrohalogenation or dehydration of suitable precursors can yield a thioenol. These reactions involve the removal of a hydrogen atom and a leaving group from adjacent carbon atoms. libretexts.org The choice of base and solvent is critical to control the regioselectivity and prevent unwanted side reactions. numberanalytics.com For example, the base-induced elimination of a hydrogen halide from a 1-halo-1-ethanethiol derivative could, in principle, generate 1-sulfanylethen-1-ol.

Addition Reactions : The Michael addition of a thiol to an electron-deficient alkyne is a widely used method for forming thioenol ethers, which are stabilized derivatives. acs.org This concept can be extended to the synthesis of the parent thioenol. For instance, the addition of hydrogen sulfide (B99878) across the triple bond of an appropriately substituted alkyne could theoretically form the target molecule, although controlling the regioselectivity and preventing further reaction would be challenging. A more common approach involves the triethylborane-promoted radical addition of a sulfanyl (B85325) chloride to an enol equivalent, like vinyl acetate, followed by subsequent chemical modification. acs.orgnih.gov

The stability of a thioenol intermediate is highly dependent on the electronic and steric properties of its precursor. By designing precursors with specific substituents, the resulting thioenol can be rendered less reactive.

Steric Stabilization : Introducing bulky substituents on the precursor can sterically hinder the reactive thioenol functional group, slowing down decomposition and tautomerization pathways. mit.edu For example, precursors leading to thioenols with large groups, such as tert-butyl or adamantyl, near the double bond can impart significant kinetic stability.

Given the high reactivity of simple thioenols, many synthetic approaches rely on low-temperature conditions to generate and maintain the molecule for a sufficient duration for study or further reaction. pharmtech.com

Low-Temperature Synthesis : Conducting reactions at temperatures of -30 °C, -78 °C (dry ice/acetone), or even lower can significantly slow the rate of decomposition and tautomerization. pharmtech.comtdx.cat This allows for the generation of a higher concentration of the transient intermediate than would be possible at room temperature. pharmtech.comgla.ac.uk

Trapping Techniques : A common strategy is to generate the thioenol in the presence of a "trapping agent," a reactive molecule that will quickly and irreversibly react with the thioenol to form a stable product. This in-situ trapping confirms the formation of the transient intermediate. For example, a dienophile could be used to trap a thioenol in a Diels-Alder reaction, or an alkylating agent could be used to trap it as a stable thioenol ether. Iodonium species, for instance, have been used as alkynylation reagents where the proposed mechanism involves a transient intermediate that can be trapped. nih.gov

Precursor Design for Steric or Electronic Stabilization

Strategies for Stabilizing this compound Derivatives

A highly successful approach to studying thioenol chemistry is to synthesize stabilized derivatives where the fundamental thioenol structure is preserved but rendered unreactive towards tautomerization. This is typically achieved by functionalizing the hydroxyl or sulfhydryl groups or by incorporating the thioenol moiety into a larger, rigid structure. biorxiv.orgresearchgate.net

Replacing the labile protons on the sulfur and oxygen atoms with other functional groups is the most direct method for stabilization.

Functionalization at Sulfur : The high nucleophilicity of sulfur makes the S-alkylation and S-acylation of thioenolates straightforward. libretexts.org The reaction of a thioenol or its conjugate base with an alkyl halide, for example, yields a stable thioenol ether. Palladium-catalyzed methods have been developed for synthesizing alkenyl thioethers from thioesters and N-tosylhydrazones, showcasing a route to Z-alkenyl thioethers with high selectivity. researchgate.net

Functionalization at Oxygen : The oxygen of the thioenol can be functionalized to form ethers or esters. The synthesis of 2-deoxy-β-glycosides, for instance, has been achieved through strategies involving a 1,2-alkyl/arylthio migration, where the thio group plays a key role in stabilizing reactive intermediates. acs.org This highlights the interplay between functional groups in directing reactivity and achieving stability.

The table below summarizes a selection of functionalization approaches for alcohols and thiols, which are analogous to the reactive centers in this compound.

| Reactive Center | Functionalization Reaction | Reagent Class | Resulting Derivative | Reference |

|---|---|---|---|---|

| Oxygen (as Alcohol) | Esterification | Acyl Halides / Anhydrides | Enol Ester | acs.org |

| Oxygen (as Alcohol) | Etherification | Alkyl Halides (Williamson Synthesis) | Enol Ether | researchgate.net |

| Sulfur (as Thiol) | S-Alkylation | Alkyl Halides / Tosylates | Thioenol Ether | libretexts.org |

| Sulfur (as Thiol) | Oxidation | Mild Oxidizing Agents (e.g., I₂) | Disulfide | libretexts.org |

| Sulfur (as Thiol) | Thiol-ene Coupling | Alkenes | Thioether | researchgate.net |

Incorporating the thioenol structure into a cyclic or polymeric framework provides conformational rigidity that prevents tautomerization.

Cyclization : Intramolecular reactions can be designed to form stable heterocyclic compounds containing the thioenol ether motif. A notable example is the palladium-catalyzed synthesis of benzo[b]thiophenes from thioenol precursors. researchgate.netnih.govacs.org This intramolecular cyclization effectively locks the thioenol structure within a stable aromatic system.

Polymerization : A modern and powerful stabilization strategy is polymerization. A cyclic thioenone system has been developed that undergoes controlled ring-opening polymerization (ROP) via a reversible Michael addition–elimination (MAE) mechanism. acs.orgnih.gov This approach, termed MAEROP, uses easily accessible cyclic monomers to produce high-performance polythioenones. nih.gov The resulting polymers, which contain the stabilized thioenol ether moiety in their backbone, exhibit useful material properties like optical transparency and can be chemically recycled back to the original monomers. acs.orgnih.gov

The following table details representative monomers used in the MAEROP strategy to create stabilized polymeric thioenol derivatives.

| Monomer | Functional Group | Polymerization Conditions | Resulting Polymer | Reference |

|---|---|---|---|---|

| TC-C=O | Ketone | C₁₂H₂₅SH (initiator), DBU (base) | PTC-C=O | nih.gov |

| TC-OAc | Acetate | C₁₂H₂₅SH (initiator), DBU (base), DMF (solvent) | PTC-OAc | nih.gov |

| TC-OBz | Benzoate | C₁₂H₂₅SH (initiator), DBU (base), DMF (solvent) | PTC-OBz | acs.org |

| TC-C=C | Exocyclic Alkene | C₁₂H₂₅SH (initiator), DBU (base), DMF (solvent) | PTC-C=C | nih.gov |

Reactivity and Reaction Mechanisms of 1 Sulfanylethen 1 Ol

Nucleophilic and Electrophilic Reactivity at the Ethenyl Moiety

The ethenyl moiety, or carbon-carbon double bond, is an area of high electron density, making it susceptible to attack by electrophiles. doubtnut.comsavemyexams.com The substitution pattern, with both an -OH and an -SH group attached to one of the sp² hybridized carbons, significantly influences its reactivity profile.

Alkenes readily undergo electrophilic addition reactions where an electrophile breaks the π bond, leading to the formation of two new σ bonds. wikipedia.org In the case of an unsymmetrical alkene like 1-sulfanylethen-1-ol, the regioselectivity of the addition is a critical consideration. The reaction typically proceeds through the formation of a carbocation intermediate after the initial attack by the electrophile. doubtnut.comlibretexts.org

According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, while the halide ion adds to the more substituted carbon, which forms the more stable carbocation. libretexts.orglasalle.edu For this compound, the presence of the electron-donating -OH and -SH groups would stabilize a positive charge on the adjacent carbon (C1), directing the nucleophilic part of the reagent to this position.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product | Reaction Type |

|---|---|---|---|---|

| HBr | H⁺ | Br⁻ | 2-bromo-1-sulfanylethan-1-ol | Hydrohalogenation libretexts.org |

| H₂O (in acid) | H⁺ | H₂O | 1-sulfanyl-ethane-1,1-diol | Hydration wikipedia.org |

The mechanism involves the protonation of the double bond to form the more stable carbocation, followed by the attack of the nucleophile. lasalle.edu The stability of the carbocation intermediate is the key factor driving the regioselectivity of the reaction. savemyexams.comlibretexts.org

This compound is the enol tautomer of mercaptoacetaldehyde (B1617137) and the thioenol tautomer of thioacetic acid. These tautomeric forms exist in equilibrium, though the equilibrium typically favors the carbonyl/thiocarbonyl compounds.

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Functional Group |

|---|---|---|

| This compound | HO-CH=CH-SH | Enol, Thioenol |

| Mercaptoacetaldehyde | O=CH-CH₂-SH | Aldehyde, Thiol |

The carbonyl carbon in mercaptoacetaldehyde and the thiocarbonyl carbon in its thio-enol form are electrophilic centers. libretexts.org They are susceptible to nucleophilic attack. For electrophiles with polarized pi bonds like carbonyl groups, resonance structures show a partial positive charge on the carbon atom, making it a target for nucleophiles. libretexts.org Strong nucleophiles, such as the thiolate anions formed from other thiol molecules, can attack these electrophilic centers. msu.edu This can lead to the formation of hemiacetals, hemithioacetals, or other addition products.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

Reactions Involving the Sulfanyl (B85325) (-SH) Group

The sulfanyl (-SH) group is a highly reactive functional group. Thiols are more acidic than their alcohol counterparts and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. msu.edu The sulfur atom in a thiol can also participate in oxidation and radical reactions.

Thiol-ene coupling is a powerful and efficient reaction for forming carbon-sulfur bonds, proceeding via a radical-mediated addition of a thiol to a double bond. researchgate.netfrontiersin.org This reaction is typically initiated by light (photoinitiation) or a radical initiator. researchgate.netnih.gov The process involves the generation of a thiyl radical (RS•) from the thiol. frontiersin.org

The mechanism proceeds in two main steps:

Addition: The thiyl radical adds to an alkene (the 'ene') in an anti-Markovnikov fashion, forming a carbon-centered radical.

Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which propagates the chain reaction. frontiersin.org

This reaction has been used to functionalize polymers by reacting thiols like 2-mercaptoethanol (B42355) with vinyl groups on the polymer backbone. cas.cz Given its structure, this compound could potentially react with other alkene-containing molecules via this mechanism, or it could even polymerize with itself under radical conditions.

Thiols are susceptible to oxidation, and sulfur can exist in various oxidation states from -2 to +6. msu.edu The oxidation of the sulfanyl group in this compound can lead to a variety of sulfur-containing products, depending on the oxidizing agent and reaction conditions.

Mild oxidation, such as with air, can lead to the formation of a disulfide. This is a common reaction for thiols. researchgate.net Stronger oxidizing agents can further oxidize the sulfur atom.

Table 3: Potential Oxidation Products of the Sulfanyl Group

| Product Type | Sulfur Oxidation State | General Structure | Notes |

|---|---|---|---|

| Disulfide | -1 | R-S-S-R | Formed by coupling two thiol molecules. atamanchemicals.com |

| Sulfenic Acid | 0 | R-S-OH | Generally unstable intermediates. |

| Sulfinic Acid | +2 | R-SO₂H | Result of further oxidation. |

The oxidation of thiols like 2-mercaptoethanol is a well-documented process in various biochemical and chemical contexts. researchgate.netgenome.jp

The sulfanyl group's relatively weak S-H bond makes it a good source of radicals. Thiyl radicals (RS•) can be generated through homolytic cleavage of the S-H bond, a process that can be initiated by heat or UV light, often in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). cas.czlibretexts.orguchicago.edu

Once formed, the thiyl radical is a key intermediate in several reaction types, most notably the thiol-ene coupling described above. frontiersin.org These radicals can also be involved in other processes, such as hydrogen abstraction or addition to other radical species. The use of radical initiators provides a controlled way to generate these reactive species for synthetic purposes, such as the functionalization of polymers. cas.cz Hydrophilic thiols can also act as radical scavengers. juniperpublishers.comjuniperpublishers.com The initiation step is crucial; for instance, a reaction between a thiol and an alkene may not proceed without the energy from heat or light to generate the initial radical population. youtube.com

Oxidation Pathways and Formation of Sulfur-Containing Products

Role as an Intermediate in Broader Chemical Transformations

This compound, as the enethiol tautomer of thioacetic acid, is a highly reactive and transient species. Its role as an intermediate is primarily understood through the lens of keto-enol and thione-enethiol tautomerism, where it is in equilibrium with its more stable thioacyl isomer, thioacetic acid. wikipedia.orgwikipedia.org Although direct isolation of this compound is challenging due to its instability, its transient formation is crucial for understanding the reactivity of thioacetic acid and related compounds in various chemical transformations. The compound exists exclusively as the thiol tautomer under normal conditions, a fact attributed to the strength of the carbon-oxygen double bond. wikipedia.org

The reactivity of this compound as an intermediate can be inferred from the behavior of other enethiols and the well-documented reactions of thioacetic acid. Enethiols, in general, are known to be more stable than their corresponding enol counterparts in certain systems, such as β-thioxoketones, although the enol form is often thermodynamically preferred. uobasrah.edu.iqpsu.edu The interconversion between the enol and enethiol tautomers is typically rapid, proceeding through chelate proton transfer. scispace.com

As a reactive intermediate, this compound is presumed to participate in several types of reactions, acting as a potent nucleophile or a precursor to other reactive species. Its participation in such transformations is often fleeting, with the equilibrium shifting towards the more stable thioacetic acid form.

Inferred Reactivity Profile of this compound

| Reaction Type | Role of this compound | Potential Products |

| Electrophilic Addition | Nucleophile | Functionalized thioacetic acid derivatives |

| Cycloaddition Reactions | Diene or Dienophile component | Heterocyclic compounds |

| Oxidation | Substrate for oxidation | Disulfides or sulfonic acids |

| Metal-Catalyzed Cross-Coupling | Nucleophilic partner | Vinyl sulfides |

Participation in Addition Reactions:

Similar to enols, the double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. In an acidic medium, protonation of the hydroxyl group would generate a carbocationic intermediate, which can then be attacked by various nucleophiles. rsc.org This reactivity is analogous to the acid-catalyzed thiol-ene (ACT) reaction, where an acid protonates a vinyl substrate to form a carbocation that subsequently undergoes electrophilic addition by a thiol. rsc.org In the context of this compound, this pathway could lead to a variety of functionalized thioacetic acid derivatives.

Role in Thiol-Ene Reactions:

The thiol-ene reaction, a robust method for forming carbon-sulfur bonds, typically involves the addition of a thiol to an alkene. wikipedia.org While this compound possesses both a thiol and an alkene moiety, its role as an intermediate can be envisioned in reactions where thioacetic acid is added across a double or triple bond. The initial addition product could then tautomerize. More directly, the enethiol intermediate itself could undergo radical or Michael-type additions. For instance, in the presence of a radical initiator, the thiyl radical of this compound could be generated, which could then add to another unsaturated molecule, initiating a chain reaction. wikipedia.org

Involvement in Metal-Catalyzed Processes:

The synthesis of vinyl sulfides can be achieved through the copper-catalyzed S-vinylation of thiols with vinyl halides. acs.org It is conceivable that this compound, as a transient enethiol, could participate in similar transformations. If generated in situ in the presence of a suitable metal catalyst and a coupling partner, it could serve as the nucleophilic thiol component, leading to the formation of divinyl sulfides or related structures.

Precursor to Thioacetate (B1230152) Anion:

With a pKa near 3.4, thioacetic acid is significantly more acidic than acetic acid. wikipedia.org In neutral or basic media, it readily deprotonates to form the thioacetate anion. This anion is a key nucleophile in organic synthesis, widely used for introducing thiol groups into molecules via displacement of halides or other leaving groups. wikipedia.orgwikipedia.org The equilibrium between thioacetic acid and this compound implies that the enethiol form is a direct precursor to this highly reactive and synthetically useful anion. The formation of the thioacetate anion from this compound would be a rapid acid-base reaction.

Summary of Tautomeric Equilibrium and Key Reactions

| Compound/Intermediate | Key Feature | Common Transformations |

| Thioacetic Acid | Stable thiol tautomer | Deprotonation to thioacetate, addition to unsaturated bonds. wikipedia.org |

| This compound | Unstable enethiol tautomer | Acts as a nucleophile, participates in electrophilic additions. |

| Thioacetate Anion | Conjugate base | Nucleophilic substitution (SN2) reactions. wikipedia.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Sulfanylethen 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution. For a compound like 1-sulfanylethen-1-ol, a combination of one-dimensional and two-dimensional NMR experiments would be required for complete assignment.

The proton (¹H), carbon-13 (¹³C), and sulfur-33 (³³S) NMR spectra provide complementary information to map out the complete chemical structure of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. The vinylic protons (=CH₂) would appear in the olefinic region, typically between 4.5 and 6.5 ppm, with their splitting pattern revealing geminal coupling. The hydroxyl (-OH) and thiol (-SH) protons are exchangeable and their chemical shifts can vary depending on solvent, concentration, and temperature. The thiol proton typically appears between 1 and 4 ppm, while the enolic hydroxyl proton can be found over a broader range.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework. youtube.com The two sp² hybridized carbons of the vinyl group would be key identifiers. The carbon bearing the hydroxyl and sulfanyl (B85325) groups (C-1) would be significantly deshielded, appearing in the range of 140-150 ppm, while the terminal methylene (B1212753) carbon (C-2) would resonate at a higher field, typically around 110-120 ppm.

³³S NMR Spectroscopy : Direct observation of the sulfur atom via ³³S NMR spectroscopy is challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (spin I = 3/2), which often results in very broad signals. huji.ac.il However, with high-field spectrometers, obtaining a signal is feasible. rsc.org For thiols, the chemical shifts are expected in a specific range, which can help confirm the presence of the sulfanyl group. researchgate.netmdpi.com The chemical shift is sensitive to the electronic environment, providing insight into the bonding at the sulfur atom. researchgate.net Despite its challenges, ³³S NMR can be a valuable tool for distinguishing between the thioenol and its thioketo tautomer. huji.ac.ilnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H of OH | ¹H | Variable (e.g., 5-9) | Singlet (broad) | Position is solvent and concentration dependent. |

| H of SH | ¹H | Variable (e.g., 1-4) | Singlet (broad) | Position is solvent and concentration dependent. |

| Vinylic H's | ¹H | 4.5 - 6.5 | Multiplet | Complex splitting due to geminal and potentially allylic couplings. |

| C-OH,SH | ¹³C | 140 - 150 | Singlet | Deshielded due to attachment to two electronegative atoms. |

The equilibrium between this compound and its tautomer, thioacetaldehyde (B13765720), is a dynamic process. Dynamic NMR (DNMR) is the ideal technique to study the kinetics of this rapid interconversion. nih.gov By acquiring NMR spectra at different temperatures, the rate of the tautomeric exchange can be determined.

At low temperatures, the exchange is slow on the NMR timescale, and separate, sharp signals for both the thioenol and the thioaldehyde tautomers would be observed. nih.gov As the temperature is increased, the rate of interconversion increases. This causes the corresponding signals for the two tautomers to broaden, move closer to each other, and eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. beilstein-journals.orgaip.org By analyzing the line shapes of the signals at various temperatures, the activation energy (ΔG‡) and other thermodynamic parameters for the tautomeric exchange can be calculated, providing fundamental insights into the stability and reactivity of this compound. researchgate.net

1H, 13C, and Potentially 33S NMR for Precise Structural Assignment

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. uni-siegen.denih.gov These methods are highly effective for identifying specific functional groups and are complementary to each other. mt.comphotothermal.comnih.gov An IR-active vibration must involve a change in the molecule's dipole moment, while a Raman-active vibration requires a change in its polarizability. edinst.com

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups.

O-H Stretch : The hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.

S-H Stretch : The thiol group exhibits a weaker, but characteristically sharp, absorption band in the IR spectrum around 2550-2600 cm⁻¹. This peak's sharpness helps distinguish it from the broad O-H band. In Raman spectroscopy, the S-H stretch is often more prominent.

C=C Stretch : The carbon-carbon double bond of the enol moiety will show a stretching vibration in the 1620-1680 cm⁻¹ region. This band may be stronger in the Raman spectrum due to the polarizability of the π-bond.

C-S Stretch : The carbon-sulfur single bond stretch appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹, and is often weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| Thiol (-SH) | Stretching | 2550 - 2600 | Weak-Medium, Sharp | Medium-Strong |

| Vinyl (C=C) | Stretching | 1620 - 1680 | Medium | Strong |

The distinct vibrational frequencies of the functional groups in this compound and its thioaldehyde tautomer allow for real-time monitoring of their equilibrium or reactions. americanpharmaceuticalreview.com For instance, the tautomeric interconversion can be studied by observing the change in intensity of the O-H/S-H/C=C bands of the thioenol versus the C=O and C-H (aldehyde) bands of the thioaldehyde. This makes vibrational spectroscopy a powerful tool for kinetic studies under various conditions, complementing DNMR studies. uoc.ac.inmdpi.com

Characteristic Vibrational Modes of Thiol and Enol Functional Groups

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of the compound. libretexts.org

For an unstable species like this compound, direct analysis would be challenging. Therefore, hyphenated techniques, which couple a separation method with mass spectrometry, are essential. nih.govbccampus.ca

Gas Chromatography-Mass Spectrometry (GC-MS) : If this compound is sufficiently volatile and thermally stable, GC-MS can be used to separate it from its tautomer and other components in a mixture before it enters the mass spectrometer. longdom.org The mass spectrometer then provides a mass spectrum for each separated component.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is arguably more suitable for analyzing tautomeric mixtures in solution. researchgate.netox.ac.uk The separation occurs in the liquid phase, potentially at lower temperatures, which can help to analyze the equilibrium mixture with less perturbation.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses. youtube.com Key fragments could arise from:

α-cleavage : Loss of a hydrogen radical to form a stable oxosulfonium-type ion.

Loss of SH : Cleavage of the C-S bond to yield a [M-SH]⁺ fragment.

Loss of H₂O : Dehydration is a common fragmentation pathway for alcohols, which would result in a [M-H₂O]⁺ radical cation. savemyexams.com

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure and can help differentiate it from its tautomer, which would exhibit a different fragmentation pathway (e.g., characteristic loss of CO or fragments related to the thioacyl group). mdpi.comresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thioacetaldehyde |

| Thiophenol |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. europa.eu Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places), allowing for the calculation of a precise molecular formula. chromatographyonline.comsavemyexams.com This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₂H₄OS. HRMS can confirm this composition by matching the experimentally measured accurate mass to the calculated theoretical mass. This high level of mass accuracy allows for the differentiation of this compound from its structural isomers, which share the same molecular formula but have different atomic arrangements and, therefore, slightly different exact masses.

The primary isomers of concern include the tautomer thioacetaldehyde and other structural isomers like thioacetic acid. By comparing the high-resolution mass data against the calculated exact masses for all possible C₂H₄OS isomers, a definitive identification can be made.

| Compound Name | Isomer Type | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|---|

| This compound | Thioenol Tautomer | C₂H₄OS | 75.998286 |

| Thioacetaldehyde | Thioketone Tautomer | C₂H₄OS | 75.998286 |

| Thioacetic Acid | Structural Isomer | C₂H₄OS | 75.998286 |

| Thiirane-2-ol | Structural Isomer | C₂H₄OS | 75.998286 |

Note: While HRMS can provide an exact mass confirming the elemental formula C₂H₄OS, it cannot distinguish between tautomers or structural isomers based on mass alone, as they share the same exact mass. Differentiation relies on fragmentation patterns (MS/MS) or separation techniques like chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it a primary method for studying substances like this compound. thermofisher.com

In a GC-MS system, the volatile sample is injected and vaporized. The gas chromatograph then separates the components of the mixture based on their boiling points and interactions with a stationary phase within a capillary column. wikipedia.org For a tautomeric mixture of this compound and thioacetaldehyde, it is theoretically possible to separate the two forms if their interconversion is slow enough under the chromatographic conditions. core.ac.uk

Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. The mass spectra of tautomers are often distinct, allowing for their identification even if they are not fully separated by GC. mdpi.com For the this compound/thioacetaldehyde system, characteristic fragmentation pathways could be expected.

Expected Fragmentation Patterns:

This compound (Thioenol form): The mass spectrum would likely be characterized by the loss of a sulfhydryl radical (·SH), a common fragmentation for thiols. mdpi.com

Thioacetaldehyde (Thioketone form): This tautomer might undergo different fragmentation, such as alpha-cleavage or a McLafferty-type rearrangement, which is common for carbonyl compounds. core.ac.uk

| Tautomer | Expected Fragmentation Pathway | Characteristic Fragment Ion |

|---|---|---|

| This compound | Loss of sulfhydryl radical (·SH) | [M-SH]⁺ |

| This compound | Loss of hydrogen sulfide (B99878) (H₂S) | [M-H₂S]⁺· |

| Thioacetaldehyde | Alpha-cleavage (loss of ·H) | [M-H]⁺ |

| Thioacetaldehyde | McLafferty Rearrangement | Varies based on rearrangement products |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Less Volatile Derivatives

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for analyzing less volatile, more polar, or thermally unstable molecules. semanticscholar.org Due to the high reactivity and volatility of this compound, direct analysis by LC-MS is impractical. A common and effective strategy is to convert the analyte into a more stable, less volatile derivative prior to analysis. nih.gov

Derivatization for thiols typically involves reacting the sulfhydryl group with a specific reagent to form a stable covalent bond. This process serves two main purposes: it "traps" the reactive thiol, preventing degradation or reaction, and it attaches a molecular tag that can improve chromatographic retention and ionization efficiency in the mass spectrometer. frontiersin.org

For this compound, the sulfhydryl group would be the target for derivatization. The resulting thioether derivative would be significantly more stable and less volatile, making it amenable to separation by reversed-phase liquid chromatography and subsequent detection by MS. The choice of derivatizing agent is crucial and depends on the desired properties of the final product.

| Derivatization Agent Class | Example Agent | Reaction with Thiol (R-SH) | Benefit for LC-MS |

|---|---|---|---|

| Maleimides | N-Ethylmaleimide (NEM) | Forms a stable thioether adduct | Increases molecular weight and stability |

| Haloacetyls | Iodoacetamide | Forms a carboxyamidomethyl thioether | Reduces volatility, improves retention |

| Dipyridyl Disulfides | 4,4'-Dithiodipyridine | Forms a mixed disulfide | Creates a diagnostic fragment ion for MS/MS screening frontiersin.org |

This derivatization approach has been successfully used to analyze a variety of volatile thiols in complex matrices. nih.govfrontiersin.org

X-ray Diffraction and Electron Diffraction Studies for Crystalline Derivatives

Given that this compound is a volatile and unstable compound at room temperature, it is not possible to grow a single crystal suitable for direct diffraction analysis. Therefore, structural information must be obtained indirectly through the analysis of stable, crystalline derivatives. ekb.egpurkh.com

The most common strategy is to use the molecule as a ligand in a metal complex. spuvvn.edu The sulfhydryl group and the hydroxyl group of this compound are both capable of coordinating to a metal center. By reacting this compound with a suitable metal salt, it may be possible to synthesize a stable, crystalline coordination complex. An X-ray diffraction study of this metal complex would reveal the precise geometry of the this compound ligand as it is bound to the metal ion.

Similarly, electron diffraction can be used to study the structure of thin films or self-assembled monolayers. aip.orgharvard.eduharvard.edu In principle, if this compound or a derivative could be made to form an ordered monolayer on a substrate like gold, electron diffraction could probe its packing and orientation. aip.orgacs.org

| Technique | Principle | Sample Requirement | Information Obtained for Derivative |

|---|---|---|---|

| X-ray Diffraction (XRD) | Scattering of X-rays by electrons in a crystal lattice | Single, well-ordered crystal (e.g., a metal complex) | Precise 3D atomic coordinates, bond lengths, and angles of the entire complex, including the this compound ligand |

| Electron Diffraction | Scattering of electrons by atoms in a crystalline sample | Very thin crystalline film or ordered monolayer harvard.edu | Unit cell parameters, lattice structure, and molecular orientation within the assembled layer |

Potential Applications and Future Research Directions

Role as a Synthetic Building Block in Organic Synthesis

The deprotonated form of 1-sulfanylethen-1-ol, the thioenolate, is a potent nucleophile and serves as a versatile intermediate in organic synthesis. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Applications of Thioenolates:

| Reaction Type | Description |

| Alkylation | Thioenolates can be readily alkylated by reacting with alkyl halides, leading to the formation of α-thio-substituted ketones or aldehydes after tautomerization. This provides a route to functionalized carbonyl compounds. nih.gov |

| Michael Addition | As soft nucleophiles, thioenolates can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds and enabling the construction of more complex molecular frameworks. rsc.org |

| Acylation | Reaction with acylating agents can occur at the sulfur atom, leading to the formation of thioenol esters. |

The synthetic utility of thioenols and their derivatives is further highlighted by the use of thioenol ethers in transition-metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds. acs.org

Implications for Mechanistic Understanding in Organic Chemistry

The study of this compound and its tautomerism with thioacetaldehyde (B13765720) provides fundamental insights into reaction mechanisms in organic chemistry. The interconversion between the thioenol and thioketo forms is a classic example of prototropic tautomerism. wikipedia.orgrsc.org Understanding the factors that influence this equilibrium, such as solvent, temperature, and substituents, is crucial for controlling the outcome of reactions where these species are intermediates. scienceinfo.com

The thioenol form is implicated as a transient intermediate in various reactions, including certain rearrangement and addition reactions. For instance, the formation of some heterocyclic compounds is believed to proceed through a thioenol intermediate. acs.org The direct observation and characterization of such short-lived intermediates, like sulfenic acids (RSOH) in thiol oxidations, remains a significant challenge but is key to a deeper mechanistic understanding. rsc.orgresearchgate.net

Theoretical Insights for Catalyst Design and Reaction Optimization

Computational chemistry, particularly density functional theory (DFT), has been instrumental in understanding the properties and reactivity of thioenols. cas.czmdpi.comrsc.orgscirp.org Theoretical calculations allow for the determination of the relative stabilities of the thioenol and thioketo tautomers, as well as the energy barriers for their interconversion. cas.czmdpi.comrsc.org

Table of Theoretical Data on Simple Thioenol/Thiocarbonyl Equilibria:

| System | Tautomeric Equilibrium | Calculated Enthalpy Difference (ΔH) | Reference |

| Thioacetaldehyde/1-Sulfanylethen-1-ol | CH₃C(=S)H ⇌ H₂C=C(SH)H | The thioketo form is more stable. | cas.czrsc.org |

| Thioacetone/2-Sulfanylprop-1-ene | (CH₃)₂C=S ⇌ H₂C=C(SH)CH₃ | The thioketo form is more stable by approximately 6.1 kcal/mol (B3LYP/6-31G(d,p)). | cas.czrsc.org |

These theoretical insights are invaluable for:

Catalyst Design: By understanding the electronic structure of the transition state for tautomerization, catalysts can be designed to selectively favor the formation of either the thioenol or thioketo form, thereby directing the reaction towards a desired product.

Reaction Optimization: Computational models can predict the influence of reaction conditions on the tautomeric equilibrium, aiding in the optimization of reaction parameters to maximize the yield of a desired product. orientjchem.org

Prospects for Incorporation into Advanced Materials or Polymer Architectures

The carbon-sulfur double bond of the thioketone tautomer and the reactive thiol group of the thioenol present opportunities for polymerization and incorporation into advanced materials. While thioaldehydes are known to be highly reactive and prone to polymerization or trimerization, this reactivity can be harnessed under controlled conditions. wikipedia.org

The thioenol tautomer can influence polymerization processes. For example, in the polymerization of thioacetone, the thioenol form can act as a chain transfer agent, which can be used to control the molecular weight of the resulting polymer. sciencemadness.orgresearchgate.net The thiol-ene reaction, a robust and efficient click chemistry reaction, offers a pathway to form polymers and functional materials, although it involves the addition of a thiol to an alkene rather than direct polymerization of a thioenol. wikipedia.orgrsc.org There is also emerging research on the ring-opening polymerization of cyclic thioenone monomers, which proceeds through a thioenolate intermediate, to produce recyclable polymers. acs.orgnih.gov

Unexplored Reactivity and Derivatization Opportunities

The full synthetic potential of this compound and other simple thioenols remains largely unexplored due to their transient nature. Future research could focus on developing methods for their in-situ generation and trapping, which would open up new avenues for derivatization.

Potential Areas for Future Exploration:

Cycloaddition Reactions: The carbon-carbon double bond of this compound could potentially participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct novel cyclic and heterocyclic systems.

Oxidative Coupling: Oxidation of the thiol group could lead to the formation of disulfides with unique vinylic substitution patterns.

Novel Derivatization Reagents: The development of new derivatization reagents that selectively react with the thioenol form in the presence of its thioketo tautomer would be a valuable tool for both synthesis and analysis. mdpi.comnih.govnih.gov The unique reactivity of the vinyl thiol moiety could be exploited for the development of novel ligation and bioconjugation strategies.

Metal Complexation: The soft sulfur atom of the thiol group could act as a ligand for various metal centers, leading to the formation of novel organometallic complexes with potential catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.